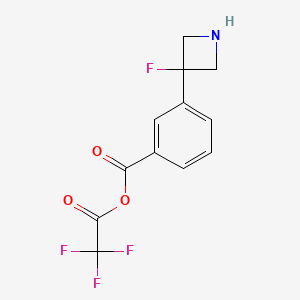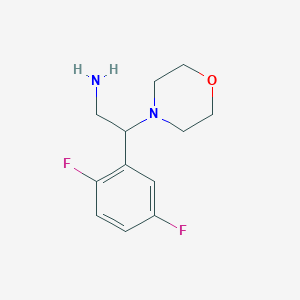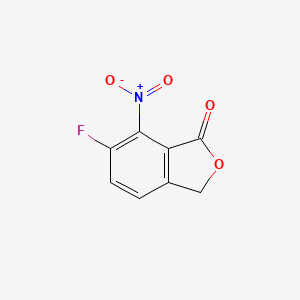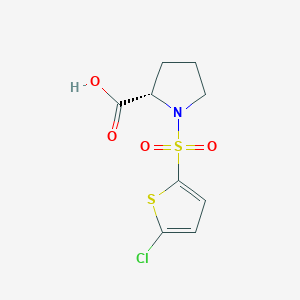
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate is a synthetic organic compound that features both trifluoroacetyl and fluoroazetidinyl groups attached to a benzoate moiety. This compound is of interest due to its unique chemical structure, which combines fluorinated groups with a benzoate ester, potentially offering interesting reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-(3-fluoroazetidin-3-yl)benzoic acid, followed by esterification with 2,2,2-trifluoroacetyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a solvent like dichloromethane to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroazetidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoroazetidinyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2,2-Trifluoroacetyl) 3-(3-chloroazetidin-3-yl)benzoate
- (2,2,2-Trifluoroacetyl) 3-(3-bromoazetidin-3-yl)benzoate
- (2,2,2-Trifluoroacetyl) 3-(3-iodoazetidin-3-yl)benzoate
Uniqueness
(2,2,2-Trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate is unique due to the presence of both trifluoroacetyl and fluoroazetidinyl groups. The combination of these groups can impart distinct chemical and biological properties, such as increased stability, enhanced reactivity, and improved biological activity compared to its analogs with different halogen substituents.
Propiedades
Fórmula molecular |
C12H9F4NO3 |
|---|---|
Peso molecular |
291.20 g/mol |
Nombre IUPAC |
(2,2,2-trifluoroacetyl) 3-(3-fluoroazetidin-3-yl)benzoate |
InChI |
InChI=1S/C12H9F4NO3/c13-11(5-17-6-11)8-3-1-2-7(4-8)9(18)20-10(19)12(14,15)16/h1-4,17H,5-6H2 |
Clave InChI |
YBUDTPBJRHANTM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(C2=CC=CC(=C2)C(=O)OC(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B11816783.png)
![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl] 2-carbamimidoylpyrrolidine-1-carboxylate](/img/structure/B11816791.png)

![4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B11816809.png)







![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)
